3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide
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Overview
Description
3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as DCPB and is known for its ability to modulate certain biological processes.
Mechanism of Action
DCPB is known to modulate the activity of certain enzymes and receptors by binding to them and altering their function. Specifically, DCPB has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. By inhibiting FAAH, DCPB can increase the levels of endocannabinoids in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
DCPB has been shown to have a variety of biochemical and physiological effects. For example, DCPB has been shown to increase the levels of endocannabinoids in the body, which can have analgesic and anti-inflammatory effects. Additionally, DCPB has been shown to modulate the activity of certain receptors in the brain, which can affect mood and behavior.
Advantages and Limitations for Lab Experiments
One of the advantages of using DCPB in lab experiments is that it is a highly specific modulator of certain biological processes. Additionally, DCPB is relatively easy to synthesize and can be used in a variety of experimental settings. However, one limitation of using DCPB is that it can be difficult to control the dosage and duration of exposure, which can affect the results of experiments.
Future Directions
There are many potential future directions for research on DCPB. One area of interest is the potential use of DCPB in the treatment of certain diseases, such as chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of DCPB and its effects on various biological processes. Finally, there is a need for more studies on the safety and toxicity of DCPB, particularly in animals and humans.
Synthesis Methods
The synthesis of DCPB involves the reaction of 3,5-dichlorobenzoyl chloride with 4-(5-oxo-1,2-dihydropyrazol-3-yl)aniline in the presence of a base. This reaction results in the formation of DCPB as a white solid.
Scientific Research Applications
DCPB has been studied extensively for its potential use in scientific research. This compound has been shown to modulate the activity of certain enzymes and receptors, making it a potentially useful tool for studying various biological processes. Additionally, DCPB has been investigated for its potential use in the treatment of certain diseases.
properties
IUPAC Name |
3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O2/c17-11-5-10(6-12(18)7-11)16(23)19-13-3-1-9(2-4-13)14-8-15(22)21-20-14/h1-8H,(H,19,23)(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJZSDKYAOYRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[4-(5-oxo-1,2-dihydropyrazol-3-yl)phenyl]benzamide |
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